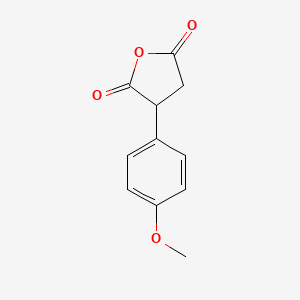

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, dealing with cyclic compounds containing atoms of at least two different elements in their rings. The dihydrofuran-2,5-dione ring system places 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione squarely within this class of compounds. Dihydrofuranones, in general, are recognized as important scaffolds in the synthesis of a wide array of more complex molecules. They can serve as versatile intermediates, undergoing various chemical transformations to yield a diversity of structures.

Significance of the Dihydrofuran-2,5-dione Scaffold and the 4-Methoxyphenyl (B3050149) Moiety in Organic Synthesis and Medicinal Chemistry

The potential utility of this compound can be inferred from the known significance of its two primary structural components: the dihydrofuran-2,5-dione scaffold and the 4-methoxyphenyl moiety.

The dihydrofuran-2,5-dione scaffold , also known as succinic anhydride (B1165640), is a well-established building block in organic synthesis. It is a key component in the synthesis of numerous pharmaceuticals. wikipedia.org The anhydride functionality makes it reactive towards a variety of nucleophiles, leading to ring-opening reactions that can introduce a four-carbon chain with two carboxylic acid-derived functionalities. This reactivity is fundamental in constructing larger, more complex molecular architectures. Furthermore, derivatives of furan (B31954) and its saturated or partially saturated analogues have shown a range of biological activities, including anti-inflammatory and antimicrobial effects.

The 4-methoxyphenyl moiety , also known as an anisole (B1667542) group, is a common feature in many biologically active compounds and approved drugs. pharmiweb.comontosight.ai The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the electronic properties of the entire molecule. ymdb.cawikipedia.org This can affect how the molecule interacts with biological targets. The presence of the methoxy group can also impact the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). pharmiweb.com In the context of this compound, the 4-methoxyphenyl group is expected to modulate the reactivity of the dihydrofuran-2,5-dione ring and could play a crucial role in any potential biological activity. Anisole and its derivatives are utilized as precursors in the synthesis of perfumes, insect pheromones, and pharmaceuticals. wikipedia.org

Historical Development and Emerging Research Trajectories

The synthesis of aryl-substituted succinic anhydrides can be envisioned through a Friedel-Crafts acylation reaction. In the case of this compound, a plausible synthetic route would involve the reaction of anisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction would likely proceed through an initial acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid, which could then undergo an intramolecular cyclization to yield the target molecule.

Emerging research trajectories for compounds like this compound are likely to be in the areas of medicinal chemistry and materials science. Given the biological activities associated with both the dihydrofuranone core and the 4-methoxyphenyl group, future research could focus on synthesizing and screening a library of related compounds for various therapeutic targets. The structural rigidity and potential for functionalization also make this class of molecules interesting for the development of new organic materials with specific optical or electronic properties.

Below is a table summarizing the key properties of the constituent moieties of this compound.

| Moiety | Key Features | Significance in Organic and Medicinal Chemistry |

| Dihydrofuran-2,5-dione | Five-membered heterocyclic ring with two carbonyl groups and an ether linkage. | Versatile synthetic intermediate; core structure in some biologically active molecules. |

| 4-Methoxyphenyl | Benzene (B151609) ring substituted with a methoxy group in the para position. | Electron-donating properties; influences molecular interactions and pharmacokinetic properties; common in pharmaceuticals. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNZEDFJEGABFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-59-0 | |

| Record name | 3-(4-methoxyphenyl)oxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3 4 Methoxyphenyl Dihydrofuran 2,5 Dione and Its Analogues

Electrophilic and Nucleophilic Transformations on the Dihydrofuran-2,5-dione Core

The dihydrofuran-2,5-dione ring is characterized by two highly electrophilic carbonyl carbons. This inherent reactivity makes the core susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via a ring-opening mechanism, as the tetrahedral intermediate formed upon nucleophilic addition readily collapses to relieve ring strain.

Common nucleophilic transformations include:

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the anhydride (B1165640) ring opens to form the corresponding dicarboxylic acid, 3-(4-Methoxyphenyl)succinic acid.

Alcoholysis: Reaction with alcohols leads to the formation of a monoester derivative. The regioselectivity of the attack can be influenced by steric and electronic factors, as well as the reaction conditions.

Aminolysis: Amines readily react with the anhydride to yield a monoamide. This reaction is often highly efficient and is a common method for forming amide bonds.

The electrophilicity of the carbonyl carbons can be further enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygens and increase their partial positive charge.

Conversely, while the carbonyl carbons are electrophilic, the enolate that can be formed at the C3 position under basic conditions can act as a nucleophile. This allows for alkylation and other electrophilic additions at this position, further functionalizing the heterocyclic core.

Table 1: Representative Nucleophilic Ring-Opening Reactions of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Water | H₂O, heat | 3-(4-Methoxyphenyl)succinic acid |

| Methanol | CH₃OH, reflux | 4-methoxy-4-oxo-2-(4-methoxyphenyl)butanoic acid |

| Aniline | C₆H₅NH₂, THF, rt | 4-(phenylamino)-4-oxo-2-(4-methoxyphenyl)butanoic acid |

Reactions Involving the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group attached to the dihydrofuran-2,5-dione core is an electron-rich aromatic system, rendering it susceptible to electrophilic attack.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.com Due to the steric hindrance imposed by the bulky dihydrofuran-2,5-dione substituent at the para position, electrophilic attack is predominantly directed to the ortho positions (C3' and C5') of the phenyl ring.

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, yielding 3-(3-nitro-4-methoxyphenyl)dihydrofuran-2,5-dione.

Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid catalyst like FeBr₃) results in the introduction of a halogen atom at an ortho position.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively, onto the aromatic ring, although the conditions must be carefully controlled to avoid reactions with the anhydride core.

The electron-donating nature of the methoxy group facilitates these reactions by stabilizing the arenium ion intermediate formed during the substitution process.

Table 2: Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Moiety

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-methoxyphenyl)dihydrofuran-2,5-dione |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-methoxyphenyl)dihydrofuran-2,5-dione |

| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-methoxyphenyl)dihydrofuran-2,5-dione |

Ring-Opening and Rearrangement Reactions of the Dihydrofuran-2,5-dione System

As previously mentioned, the most characteristic reaction of the dihydrofuran-2,5-dione system is its ring-opening by nucleophiles. The stability of the anhydride ring is relatively low, and it readily undergoes cleavage to form dicarboxylic acid derivatives.

Under certain conditions, rearrangements can occur. For instance, in the presence of strong bases, deprotonation at the C3 position can lead to the formation of an enolate, which could potentially participate in intramolecular rearrangements, although such reactions are less common than simple ring-opening.

The furanone ring can undergo ring-opening reactions under specific catalytic conditions to introduce diverse functional groups. rsc.org

Cycloaddition Reactions of Dihydrofuran-2,5-dione Derivatives

Cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems. While the dihydrofuran-2,5-dione ring itself is not a diene, the double bond within the furanone ring can potentially act as a dienophile in certain cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of [4+2] cycloadditions, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.orglibretexts.org In the context of this compound, the endocyclic double bond possesses some dienophilic character due to the electron-withdrawing effect of the adjacent carbonyl groups.

The double bond in the dihydrofuran-2,5-dione ring can react with electron-rich dienes. The reactivity in these Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing nature of the anhydride functionality enhances the dienophilic character of the double bond. For instance, reaction with a highly reactive diene like 2,3-dimethyl-1,3-butadiene (B165502) could potentially yield a bicyclic adduct.

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo product often being kinetically favored due to secondary orbital interactions. mdpi.com However, the thermodynamic product may be the exo isomer. The specific outcome depends on the reaction conditions and the nature of the diene. Furan (B31954) derivatives, in general, are known to participate in Diels-Alder reactions. nih.govrsc.org

Table 3: Hypothetical Diels-Alder Reaction of this compound

| Diene | Dienophile | Conditions | Expected Product |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | This compound | Heat, Toluene | Bicyclic adduct |

Condensation and Addition Reactions

The carbonyl groups of the dihydrofuran-2,5-dione ring are susceptible to nucleophilic attack, making the compound a versatile substrate for various condensation and addition reactions.

Wittig Reactions

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent). In the case of this compound, the two carbonyl groups present potential sites for olefination.

The reaction proceeds through the nucleophilic attack of the ylide on one of the carbonyl carbons, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield an alkene and triphenylphosphine (B44618) oxide. The reactivity of the two carbonyl groups in the anhydride ring may differ due to steric and electronic factors imparted by the adjacent 4-methoxyphenyl group. It is anticipated that the less sterically hindered carbonyl group would be the preferred site of attack.

While specific studies on the Wittig reaction of this compound are not extensively documented, the general mechanism suggests the potential for the formation of exo-cyclic alkenes. The choice of a stabilized or non-stabilized ylide would be expected to influence the stereoselectivity of the resulting double bond.

Table 1: Expected Products of Wittig Reaction with this compound

| Wittig Reagent (Ylide) | Expected Product |

| Methylenetriphenylphosphorane | 3-(4-Methoxyphenyl)-5-methylenedihydrofuran-2-one |

| Ethylidenetriphenylphosphorane | 3-(4-Methoxyphenyl)-5-ethylidenedihydrofuran-2-one |

Note: The table presents hypothetical products based on the general principles of the Wittig reaction, assuming preferential reaction at one carbonyl group.

Knoevenagel-Michael Domino Reactions

A notable reaction involving analogues of this compound is the Knoevenagel-Michael domino reaction. This reaction sequence is particularly relevant in the synthesis of bis- heterocyclic compounds. For instance, the reaction of tetronic acid, a related furan-2,4-dione, with 4-methoxybenzaldehyde (B44291) provides a valuable model for the reactivity of the target compound.

This domino reaction is typically catalyzed by a base and involves an initial Knoevenagel condensation between the active methylene (B1212753) group of the dione (B5365651) (or its enol form) and the aldehyde. The resulting unsaturated intermediate then undergoes a Michael addition with a second molecule of the dione, leading to the final bis-adduct.

In a study on the synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), tetronic acid was reacted with 4-methoxybenzaldehyde. This reaction proceeds through the initial formation of an arylidene intermediate via Knoevenagel condensation, which then acts as a Michael acceptor for a second molecule of tetronic acid.

Table 2: Key Intermediates in the Knoevenagel-Michael Domino Reaction

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Tetronic acid | 4-Methoxybenzaldehyde | 3-((4-Methoxyphenyl)methylene)furan-2,4(3H,5H)-dione | 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) |

This data is based on the reaction with the analogue, tetronic acid.

Reactions with Primary Amines

Cyclic anhydrides, such as this compound, readily react with primary amines. This reaction typically involves the nucleophilic attack of the amine on one of the carbonyl carbons, leading to the opening of the anhydride ring.

The initial product of this reaction is an amic acid, which contains both a carboxylic acid and an amide functional group. The regioselectivity of the ring opening can be influenced by the electronic and steric nature of the substituent on the anhydride ring. For this compound, the attack could potentially occur at either the C2 or C5 carbonyl group. Subsequent heating of the amic acid can lead to dehydration and the formation of a cyclic imide (a succinimide (B58015) derivative).

This reactivity is a fundamental transformation of succinic anhydrides and provides a route to a variety of nitrogen-containing derivatives.

Redox Chemistry of the Dione Moiety

The dihydrofuran-2,5-dione ring can undergo both oxidation and reduction reactions, targeting the carbonyl groups and the heterocyclic ring itself.

Oxidation Pathways

The oxidation of the dihydrofuran-2,5-dione moiety can be complex. While the saturated lactone ring is generally resistant to mild oxidizing agents, stronger conditions can lead to ring cleavage or other transformations. The presence of the electron-donating 4-methoxyphenyl group may influence the reactivity of the aromatic ring towards oxidation.

Reduction Pathways

The reduction of the carbonyl groups in this compound is a well-established transformation for succinic anhydrides. The use of metal hydride reducing agents can lead to the formation of lactones or diols, depending on the reagent and reaction conditions.

A key aspect of the reduction of unsymmetrically substituted succinic anhydrides is regioselectivity. The two carbonyl groups are chemically non-equivalent due to the presence of the 4-methoxyphenyl substituent at the C3 position. The choice of reducing agent can significantly influence which carbonyl group is preferentially reduced.

For example, reduction with sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, often results in the formation of a mixture of two isomeric lactones. The hydride attack can occur at either the C2 or C5 carbonyl. In contrast, more sterically hindered reducing agents may exhibit higher regioselectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to afford the corresponding diol.

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Major Product(s) |

| Sodium Borohydride (NaBH₄) | Mixture of 3-(4-Methoxyphenyl)-5-hydroxydihydrofuran-2(3H)-one and 4-(4-Methoxyphenyl)-5-hydroxydihydrofuran-2(3H)-one |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Methoxyphenyl)butane-1,4-diol |

The products listed are based on the known reactivity of substituted succinic anhydrides.

Thermolytic Transformations of Dihydrofuran-2,5-dione Analogues

The application of high temperatures in the absence of a solvent, a technique known as thermolysis or pyrolysis, can induce profound changes in the structure of organic molecules. In the case of dihydrofuran-2,5-dione analogues, particularly those bearing an aromatic substituent at the 3-position, these transformations are expected to involve the fragmentation of the heterocyclic ring.

While specific experimental data on the thermolytic transformations of this compound is not extensively documented in publicly accessible literature, we can infer potential reaction pathways based on the known thermal behavior of related succinic anhydride derivatives. The general thermolytic decomposition of succinic anhydrides is known to be a complex process that can yield carbon monoxide (CO), carbon dioxide (CO₂), and an olefin. The precise nature of the products and the efficiency of their formation are highly dependent on the substitution pattern of the anhydride ring and the specific thermolytic conditions employed, such as temperature and pressure.

For 3-aryldihydrofuran-2,5-diones, a primary anticipated thermolytic pathway is the elimination of carbon dioxide and carbon monoxide to generate a substituted styrene (B11656). This transformation is a type of pyrolytic decarboxylation and decarbonylation.

Table 1: Anticipated Products from the Thermolysis of 3-Aryldihydrofuran-2,5-dione Analogues

| Precursor | Anticipated Olefin Product | Gaseous Byproducts |

| 3-Phenyldihydrofuran-2,5-dione | Styrene | CO₂, CO |

| This compound | 4-Methoxystyrene | CO₂, CO |

| 3-(4-Chlorophenyl)dihydrofuran-2,5-dione | 4-Chlorostyrene | CO₂, CO |

This table is predictive and based on general principles of thermolysis of related compounds. Specific yields and the formation of other minor products would require experimental verification.

Flash vacuum pyrolysis (FVP) is a powerful technique for studying such gas-phase, unimolecular reactions. By subjecting a molecule to high temperatures for a very short duration under high vacuum, subsequent bimolecular reactions are often minimized, allowing for the isolation and characterization of the primary thermal decomposition products.

Proposed Reaction Mechanisms for Complex Transformations

The thermal fragmentation of 3-aryldihydrofuran-2,5-diones into a styrene derivative, carbon dioxide, and carbon monoxide is unlikely to be a single, concerted process. A plausible mechanistic pathway would involve a series of steps, likely initiated by the cleavage of the anhydride ring.

One proposed mechanism could proceed through the initial homolytic cleavage of one of the acyl-oxygen bonds, generating a diradical intermediate. This intermediate could then undergo a cascade of reactions, including decarboxylation and decarbonylation, to ultimately yield the observed products.

A stepwise mechanism could be envisioned as follows:

Initial Ring Opening: The thermolysis is initiated by the homolytic cleavage of a C-O bond within the anhydride ring, forming a diradical species.

Decarboxylation: The diradical intermediate could then lose a molecule of carbon dioxide to form a new radical intermediate.

Decarbonylation and Alkene Formation: This subsequent radical could then expel carbon monoxide and rearrange to form the stable styrene product.

Alternatively, a concerted, albeit likely high-energy, retro-cycloaddition type pathway could be considered, although this is generally less favored for saturated ring systems.

Another possibility involves the formation of a ketene (B1206846) intermediate. The thermal decomposition of succinic anhydride itself has been proposed to involve the formation of a ketene-acid intermediate. A similar pathway for a 3-aryl substituted analogue could involve the formation of an aryl-substituted ketene, which would then undergo further fragmentation.

The precise nature of the operative mechanism, whether it is a stepwise radical process or involves other intermediates, would be highly dependent on the specific reaction conditions, particularly the temperature. The presence of the aryl substituent at the 3-position is expected to influence the stability of any radical or charged intermediates, thereby affecting the preferred reaction pathway compared to unsubstituted succinic anhydride.

Further detailed mechanistic studies, likely involving computational chemistry and isotopic labeling experiments, would be necessary to definitively elucidate the complex sequence of events that constitute the thermolytic transformation of this compound and its analogues.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, the precise structure of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione can be elucidated.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 4-methoxyphenyl (B3050149) group will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy (B1213986) group are expected to resonate at a slightly lower chemical shift (upfield) compared to the protons meta to it, due to the electron-donating effect of the methoxy group. The methoxy group itself will present as a sharp singlet around δ 3.8 ppm.

The dihydrofuran-2,5-dione ring contains a chiral center at the C3 position, leading to a more complex splitting pattern for the aliphatic protons. The proton at C3 (methine) and the two protons at C4 (methylene) form an AMX spin system. The C3 proton is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic C4 protons. Similarly, the two C4 protons will each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the C3 proton (vicinal coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | d | ~8.8 | 2H, Aromatic (H-2', H-6') |

| ~6.95 | d | ~8.8 | 2H, Aromatic (H-3', H-5') |

| ~4.50 | dd | J_AM, J_AX | 1H, -CH- (H-3) |

| ~3.80 | s | - | 3H, -OCH₃ |

| ~3.20 | dd | J_MA, J_MX | 1H, -CH₂- (H-4a) |

| ~2.90 | dd | J_XA, J_XM | 1H, -CH₂- (H-4b) |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The two carbonyl carbons (C2 and C5) of the anhydride (B1165640) ring are expected to resonate at the most downfield region of the spectrum (typically δ 170-180 ppm).

The aromatic carbons will show four distinct signals. The carbon attached to the oxygen of the methoxy group (C-4') will be the most downfield among the aromatic signals, followed by the ipso-carbon (C-1') attached to the furan (B31954) ring. The methoxy carbon itself will appear around δ 55 ppm. The aliphatic carbons of the dihydrofuran ring (C3 and C4) will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (C-5) |

| ~172.0 | C=O (C-2) |

| ~160.0 | C-4' (Aromatic) |

| ~129.0 | C-2', C-6' (Aromatic) |

| ~125.0 | C-1' (Aromatic) |

| ~114.5 | C-3', C-5' (Aromatic) |

| ~55.5 | -OCH₃ |

| ~45.0 | -CH- (C-3) |

| ~35.0 | -CH₂- (C-4) |

Note: These are predicted chemical shift values and may differ from experimentally obtained data.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY experiment would reveal the coupling relationships between protons, confirming the AMX spin system of the dihydrofuran ring and the ortho-coupling in the aromatic ring. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carbonyl groups of the cyclic anhydride. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.

Other characteristic absorptions include the C-O-C stretching of the anhydride and the ether linkage of the methoxy group, typically found in the 1300-1000 cm⁻¹ region. The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the dihydrofuran ring will appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1830 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1760 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~1610, 1515 | Strong to Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether) |

| ~1180 | Strong | C-O-C Stretch (Anhydride) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Ether) |

Raman spectroscopy provides complementary information to FT-IR. While the polar carbonyl groups will show strong bands in the IR spectrum, the more symmetric vibrations and less polar bonds, such as the aromatic ring C=C stretching, often produce strong signals in the Raman spectrum. This technique can be particularly useful for confirming the structure of the aromatic substitution pattern.

By combining these advanced spectroscopic methodologies, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further research and application of this chemical compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

For this compound (molar mass: 206.19 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z = 206. The subsequent fragmentation is dictated by the molecule's functional groups, including the anhydride ring and the methoxyphenyl substituent. Predicted fragmentation pathways include:

Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO2) from the anhydride ring, which are common fragmentation patterns for cyclic anhydrides.

Cleavage of the methoxy group (-OCH3) or a methyl radical (-CH3) from the aromatic ring.

Formation of a stable benzylic cation through cleavage at the bond connecting the phenyl ring to the furanone ring.

While specific experimental EIMS data for this compound is not widely available in published literature, a table of expected significant fragments can be constructed based on established fragmentation principles.

Table 1: Predicted EIMS Fragmentation Data for this compound

| Predicted m/z | Predicted Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 206 | [C11H10O4]+• | Molecular Ion (M+•) |

| 178 | [C10H10O3]+• | Loss of CO |

| 162 | [C11H10O2]+• | Loss of CO2 |

| 134 | [C9H6O2]+• | Loss of CO and CO2 from M+• |

| 121 | [C8H9O]+ | p-methoxybenzyl cation |

| 107 | [C7H7O]+ | Hydroxyphenyl cation (following rearrangement) |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or other adducts with minimal fragmentation. When coupled with a high-resolution mass analyzer (such as Time-of-Flight or Orbitrap), ESI-HRMS can determine the mass of an ion with extremely high accuracy. This allows for the unambiguous determination of the elemental formula of the compound.

The theoretical exact masses for various adducts of this compound (C11H10O4) can be calculated and would be used to confirm its molecular formula in an experimental setting.

Table 2: Calculated ESI-HRMS Data for this compound

| Molecular Formula | Adduct Ion | Calculated m/z |

|---|---|---|

| C11H10O4 | [M+H]+ | 207.0652 |

| C11H10O4 | [M+Na]+ | 229.0471 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. It is suitable for the analysis of volatile and thermally stable compounds. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The time it takes for the compound to elute from the column is known as the retention time (RT), a characteristic property under specific analytical conditions. Upon elution, the compound enters the mass spectrometer, where an EI mass spectrum is typically generated.

For this compound, GC-MS analysis would provide both its retention time and its mass spectrum, allowing for its identification and quantification in a mixture. The retention time would depend on the specific GC conditions (e.g., column type, temperature program), while the mass spectrum would be expected to match the fragmentation pattern discussed in the EIMS section.

Table 3: Expected GC-MS Analysis Parameters and Data

| Parameter | Description | Expected Information |

|---|---|---|

| Retention Time (RT) | Time taken to elute from the GC column | A characteristic value for specific GC conditions, used for identification. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction

Although a published single-crystal structure for this compound could not be located, a hypothetical analysis would yield the data presented in Table 4. Such an analysis would reveal the planarity of the anhydride ring and the dihedral angle between the furanone and phenyl rings.

Table 4: Crystallographic Data (Hypothetical for a Single Crystal XRD Experiment)

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

X-ray Powder Diffraction

X-ray Powder Diffraction (XRPD) is used to analyze a polycrystalline (powder) sample. Instead of a single diffraction pattern, it produces a characteristic diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a "fingerprint" for a specific crystalline phase. While it does not provide the atomic-level detail of single-crystal XRD, XRPD is crucial for identifying crystalline phases, determining sample purity, and analyzing polymorphism (the existence of multiple crystal forms).

An experimental XRPD pattern for this compound would consist of a series of peaks at specific 2θ values, with characteristic intensities.

Table 5: Representative X-ray Powder Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|

Conformational Analysis and Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the conformational analysis and intermolecular interactions of this compound. Detailed research findings, including crystallographic data or in-depth spectroscopic analyses that would definitively describe its three-dimensional structure, preferred conformations, and specific intermolecular interactions such as hydrogen bonding and π-π stacking, are not publicly available at this time.

The study of molecular conformation and non-covalent interactions is fundamental to understanding the chemical and physical properties of a compound. Conformational analysis determines the spatial arrangement of atoms in a molecule, which can significantly influence its reactivity and biological activity. Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern how molecules interact with each other in the solid state and in solution, affecting properties like melting point, solubility, and crystal packing.

Hydrogen Bonding: For a molecule to participate in hydrogen bonding, it must possess a hydrogen bond donor (typically a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). In the case of this compound, the carbonyl oxygens and the ether oxygen of the methoxy group can act as hydrogen bond acceptors. However, the molecule itself lacks a classical hydrogen bond donor. Therefore, in a pure crystalline solid, conventional hydrogen bonding between molecules of this compound would not be expected. Intermolecular interactions with co-crystallized solvent molecules or other hydrogen-bond-donating species would be possible.

Due to the lack of specific data, the following tables, which would typically present detailed research findings, remain unpopulated.

Table 1: Conformational Analysis Data for this compound

| Parameter | Value | Method of Determination |

| Dihedral Angle (Ring-Phenyl) | Data not available | Not applicable |

| Ring Puckering Parameters | Data not available | Not applicable |

| Most Stable Conformer | Data not available | Not applicable |

Table 2: Intermolecular Interaction Data for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available | Data not available |

Further experimental work, such as single-crystal X-ray diffraction, and computational modeling are required to elucidate the precise conformational preferences and the nature of intermolecular forces in this compound.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl Dihydrofuran 2,5 Dione

Density Functional Theory (DFT) Calculations for Molecular Structure Confirmation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometric structure and electronic characteristics of molecules. By applying functionals such as B3LYP with basis sets like 6-311++G(d,p), a detailed picture of bond lengths, bond angles, and dihedral angles can be established, confirming the molecule's most stable three-dimensional conformation.

For 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, DFT calculations would reveal the precise geometry of both the dihydrofuran-2,5-dione ring and the 4-methoxyphenyl (B3050149) substituent. The succinic anhydride (B1165640) ring is expected to be nearly planar, though slight puckering may occur. The calculations would also define the rotational orientation of the phenyl ring relative to the anhydride moiety.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in the cited literature.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1-O1 | 1.38 | O1-C1-C2 | 110.5 |

| C1=O2 | 1.21 | C1-C2-C3 | 104.2 |

| C2-C3 | 1.53 | C2-C3-C4 | 104.1 |

| C3-C(Aryl) | 1.51 | C3-C4-O1 | 110.8 |

| C4=O3 | 1.20 | C(Aryl)-O(Me) | 1.37 |

| C4-O1 | 1.38 | C(Aryl)-O-C(Me) | 118.0 |

Beyond structural parameters, DFT is crucial for analyzing electronic properties through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity and easier electronic excitation. For this compound, the HOMO is likely localized on the electron-rich 4-methoxyphenyl ring, while the LUMO would be centered on the electron-deficient carbonyl groups of the anhydride ring, indicating a potential for intramolecular charge transfer.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations help assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretches of the anhydride group, C-O-C stretches of the ether and anhydride ring, and aromatic C-H bending modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes. Experimental values would be required for a direct comparison.

| ¹³C NMR Chemical Shifts (ppm) | Key IR Frequencies (cm⁻¹) | ||

|---|---|---|---|

| Carbon Atom | Calculated δ | Vibrational Mode | Calculated ν |

| C=O (Anhydride) | ~170-175 | C=O Asymmetric Stretch | ~1850 |

| C=O Symmetric Stretch | ~1780 | Aromatic C=C Stretch | ~1610, 1515 |

| C-O-C (Anhydride) | ~1250 | C-O (Methoxy) | ~1030 |

| C(Aryl)-O | ~160 | ||

| CH(Aryl) | ~114-130 | ||

| OCH₃ | ~55.5 | ||

| CH₂ (Ring) | ~35 | ||

| CH (Ring) | ~45 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential in drug discovery and materials science for predicting the activity of new, untested molecules.

A QSAR study on this compound would first require the synthesis and biological testing of a library of related derivatives (e.g., with different substituents on the phenyl ring). researchgate.netpsgraw.com Subsequently, various molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) would be calculated for each compound. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model could predict which structural modifications would enhance the desired biological effect, thereby guiding the synthesis of more potent analogues.

Molecular Modeling and Docking Simulations (if implied by biological activity research)

Should this compound or its derivatives exhibit significant biological activity, molecular modeling and docking simulations would be employed to investigate their mechanism of action at a molecular level. nih.govresearchgate.net Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme.

The simulation places the ligand into the active site of the target protein and calculates a binding affinity score, which estimates the strength of the interaction. This process helps identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, if the compound were an enzyme inhibitor, docking could reveal how it blocks the active site, providing a rationale for its inhibitory activity and a basis for designing improved inhibitors. researchgate.net

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, colored blue).

For this compound, the MEP surface would show a high concentration of negative potential around the two carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the phenyl ring and the aliphatic portion of the anhydride ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other polar molecules or biological targets.

Investigation of Chirality Induction and Diastereoselection

The structure of this compound contains a stereocenter at the C3 position, where the 4-methoxyphenyl group is attached. This chirality is a critical feature, as enantiomers of a molecule can have vastly different biological activities.

Computational chemistry can be used to study reactions where this chiral center influences the outcome. For example, in reactions involving the chiral anhydride, DFT calculations can model the transition states for the formation of different diastereomeric products. mdpi.com By comparing the calculated activation energies, researchers can predict which diastereomer will be formed preferentially, a phenomenon known as diastereoselection. escholarship.org Such studies are crucial for designing stereoselective syntheses and understanding the mechanisms of chirality induction. mdpi.comresearchgate.net The conformational properties of substituted succinic anhydrides are known to be complex, and computational methods like molecular mechanics can help elucidate the equilibrium between different ring conformers. psu.edu

Advanced Applications and Biomedical Research Directions

Biomedical Applications of Dihydrofuran-2,5-dione Derivatives

Research into dihydrofuran-2,5-dione derivatives has revealed a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. researchgate.net These compounds have been explored for their efficacy in treating a variety of conditions, from viral infections to cancer.

The furan (B31954) core is a key feature in many compounds investigated for antiviral effects, including activity against influenza viruses. researchgate.net Dihydrofuran derivatives, in particular, have shown promise as anti-influenza agents.

A study focusing on 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones, which contain a dihydrofuranone ring, identified several compounds with activity against influenza A/H1N1, A/H3N2, and B viruses. nih.gov The antiviral effects were evaluated using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells. One of the most potent compounds, featuring a thiophen-3-yl substituent, exhibited half-maximal effective concentration (EC₅₀) values between 5.0 and 6.2 μM. nih.gov Mechanistic studies suggested that these compounds exert their antiviral action by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of new virus particles from infected cells. nih.gov

Further research on related structures, such as furan-substituted spiro-thiazolidinones, also revealed derivatives with activity against the influenza A/H1N1 virus, showing EC₅₀ values in the range of 35–45 µM. researchgate.net While the broader class of natural products and their derivatives are being extensively studied for activity against H1N1, the specific dihydrofuran-2,5-dione scaffold remains a promising area for the development of new influenza inhibitors. nih.gov

Certain furan-2,5-dione derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One notable derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), has been shown to exhibit a dual mechanism of action. nih.govnih.gov

Firstly, BPD directly inhibits the enzymatic activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.gov Secondly, it suppresses the expression of inflammatory genes at the transcriptional level. Research has shown that BPD inhibits the expression of COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

The underlying molecular mechanism involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of many inflammatory mediators. BPD was found to attenuate the transcriptional activity of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α. This action blocks the nuclear translocation of NF-κB. nih.govnih.gov This suppression is achieved further upstream by inhibiting the phosphorylation of TGF-β-activated kinase-1 (TAK1) and IκB kinase (IKK), key kinases in the NF-κB activation cascade. nih.gov The inhibition of both NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways is a recognized mechanism for the anti-inflammatory activity of various heterocyclic compounds. researchgate.netresearchgate.net

The dihydrofuranone scaffold is a core component of many compounds exhibiting significant cytotoxic activity against a range of human cancer cell lines. researchgate.net Derivatives have been specifically noted for their potency against aggressive cancers like glioblastoma and breast cancer.

For instance, a study on new bis-2(5H)-furanone derivatives identified a compound with significant inhibitory activity against C6 glioma cells, with a half-maximal inhibitory concentration (IC₅₀) value of 12.1 μM. nih.gov In the context of breast cancer, various furan-based derivatives have been evaluated. One study reported a series of (E)-N-2(5H)-furanonyl sulfonyl hydrazones, with the most active compound showing high cytotoxic activity against MCF-7 human breast cancer cells with an IC₅₀ value of 14.35 μM. researchgate.net Another investigation into novel furan-based compounds synthesized from 3,4-dimethoxyhippuric acid identified two derivatives with strong cytotoxic activity against the MCF-7 cell line, with IC₅₀ values of 4.06 μM and 2.96 μM, respectively. nih.gov

| Compound Class | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Bis-2(5H)-furanone derivative | C6 | Glioma | 12.1 | nih.gov |

| (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivative | MCF-7 | Breast Cancer | 14.35 | researchgate.net |

| Furan-based N-phenyl triazinone | MCF-7 | Breast Cancer | 2.96 | nih.gov |

| Furan-based pyridine (B92270) carbohydrazide | MCF-7 | Breast Cancer | 4.06 | nih.gov |

The cytotoxic potential of dihydrofuran-2,5-dione derivatives is predominantly assessed using in vitro cell-based assays. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.netnih.gov This method is a colorimetric technique used to measure cellular metabolic activity, which serves as an indicator of cell viability. scielo.brnih.gov In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. scielo.brnih.gov These crystals are then dissolved, and the intensity of the purple color is quantified using a spectrophotometer. A decrease in metabolic activity is interpreted as a reduction in cell viability or an increase in cytotoxicity. The results of these assays are typically expressed as the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth compared to an untreated control. scielo.br

The anticancer effects of dihydrofuran-2,5-dione derivatives are often mediated through the modulation of fundamental cellular processes, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a key mechanism by which these compounds eliminate cancer cells. mdpi.com Many furan derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis. mdpi.comresearchgate.net This is characterized by changes in the expression levels of the Bcl-2 family of proteins. Specifically, these compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of cysteine proteases known as caspases, including the key executioner caspase-3. nih.govnih.gov Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest. mdpi.com Studies have shown that treatment with furanone derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, such as the S-phase or the G2/M phase, thereby preventing them from dividing and proliferating. nih.govresearchgate.net Some derivatives may also exert their effects by directly interacting with cellular DNA. nih.gov

Derivatives of dihydrofuran are recognized for their pharmacological potential, which includes both antibacterial and antifungal properties. researchgate.net Research has demonstrated that various synthesized 2,5-dihydrofuran (B41785) derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on pyrrolidinedione derivatives, which share a similar five-membered ring dione (B5365651) structure, have shown potent activity. Certain derivatives displayed significant efficacy against the Gram-positive bacterium Enterococcus faecalis with MIC values as low as 0.25 µM, and against the fungus Candida albicans with MIC values down to 0.125 µM. uobasrah.edu.iq

| Compound Class | Microorganism | Type | MIC (µM) | Source |

|---|---|---|---|---|

| Pyrrolidinedione Derivative 5a | Enterococcus faecalis | Gram-positive Bacteria | 0.25 | uobasrah.edu.iq |

| Pyrrolidinedione Derivative 5g | Enterococcus faecalis | Gram-positive Bacteria | 0.25 | uobasrah.edu.iq |

| Pyrrolidinedione Derivative 5a | Candida albicans | Fungus | 0.125 | uobasrah.edu.iq |

| Pyrrolidinedione Derivative 5d | Candida albicans | Fungus | 0.25 | uobasrah.edu.iq |

| Pyrrolidinedione Derivative 5e | Candida albicans | Fungus | 0.25 | uobasrah.edu.iq |

Antimicrobial Efficacy (Antibacterial and Antifungal)

In Vitro Activity Screening (e.g., Broth Microdilution, Cup-Plate Method)

The evaluation of the antimicrobial potential of compounds like 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione often begins with in vitro activity screening. Common methods employed for this purpose include the broth microdilution and cup-plate (or agar (B569324) well diffusion) methods, which provide initial data on a compound's ability to inhibit microbial growth.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov This procedure involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of a specific microorganism. nih.gov After an incubation period, the MIC is identified as the lowest concentration of the compound that completely inhibits visible microbial growth. nih.gov The endpoint can be determined by visual inspection or with the aid of colorimetric indicators like tetrazolium salts (e.g., MTT) or resazurin, which change color in the presence of metabolic activity. nih.gov

The cup-plate method , a type of agar diffusion assay, is another fundamental technique for screening antimicrobial activity. ijrpc.comresearchgate.net In this method, an agar medium in a petri dish is uniformly inoculated with the target microorganism. ijrpc.com Subsequently, wells or "cups" are created in the agar using a sterile cork borer. ijrpc.com A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to these cups. ijrpc.com During incubation, the compound diffuses from the cup into the agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will appear around the cup where growth has been prevented. ijrpc.com The diameter of this zone is measured to quantify the antimicrobial activity. ijrpc.com Studies on various succinimide (B58015) derivatives, which share a core structure with dihydrofuran-2,5-diones, have utilized this method to screen for activity against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and fungi like Candida albicans. ijrpc.com

These screening methods are crucial first steps in identifying biologically active molecules, paving the way for more detailed investigations into their mechanisms of action and potential therapeutic applications.

Antioxidant Capacity and Free Radical Scavenging Mechanisms (e.g., DPPH Assay)

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging capacity of compounds like this compound. nih.gov

The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance typically measured around 517 nm. nih.govmdpi.com When the DPPH radical encounters a substance that can donate a hydrogen atom or an electron (an antioxidant), it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). nih.gov This reduction process leads to a color change from violet to yellow, which is accompanied by a decrease in absorbance at 517 nm. nih.gov The degree of decolorization is directly proportional to the scavenging activity of the test compound. openagrar.de The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the solution. researchgate.net

The free radical scavenging activity of phenolic compounds, including those with guaiacyl (3-methoxy-4-hydroxyphenyl) or methoxyphenyl moieties, is well-documented. rsc.org The antioxidant mechanism can proceed through several pathways:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. This is a direct, one-step process. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism where the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant molecule first loses a proton to form an anion, which then donates an electron to the free radical. nih.gov

The dominant mechanism can be influenced by factors such as the chemical structure of the antioxidant, the solvent, and the pH of the medium. nih.gov For compounds containing methoxyphenyl groups, the electron-donating nature of the methoxy (B1213986) group can influence the stability of the resulting radical and thus its antioxidant capacity.

| Assay | Principle | Measurement | Result Interpretation |

| DPPH Assay | A stable free radical (DPPH) is reduced by an antioxidant, causing a color change from violet to yellow. nih.gov | Decrease in absorbance at ~517 nm. mdpi.com | The lower the IC50 value, the higher the antioxidant activity. researchgate.net |

Potential as Agrochemicals and Nematicidal Agents

The structural motif of dihydrofuran-2,5-dione and related succinic anhydride (B1165640) derivatives has been explored for various industrial and biological applications, including in the field of agrochemicals. researchgate.netmedchemexpress.com While specific data on the nematicidal activity of this compound is limited, the broader class of furanone-containing compounds has demonstrated significant bioactivity, suggesting potential for development in this area. mdpi.com

Furanone derivatives isolated from natural sources are known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.com This inherent bioactivity makes them attractive scaffolds for the synthesis of new agrochemical agents. The reactivity of the dihydrofuran-2,5-dione ring allows for various chemical modifications, enabling the creation of derivatives with tailored properties for specific agricultural challenges, such as crop protection.

Nematicidal agents are crucial for controlling plant-parasitic nematodes, which can cause significant damage to crops. The development of new nematicides is an ongoing process, driven by the need for more effective and environmentally benign solutions. The investigation of heterocyclic compounds, including furanone derivatives, for nematicidal properties is a promising research direction. Future studies could involve screening this compound and its analogs against various nematode species to determine their efficacy and potential for use in agricultural applications.

Inhibitory Activities against Specific Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase)

The ability of small molecules to selectively inhibit enzymes is a cornerstone of drug discovery. Derivatives of dihydrofuran-2,5-dione have been investigated for their potential to inhibit key enzymes implicated in various diseases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer. nih.govebi.ac.uk Sulfonamides are the most well-known class of CA inhibitors. nih.gov However, research has expanded to other scaffolds. Studies have shown that compounds synthesized by reacting amino-containing sulfonamides with anhydrides, including maleic anhydride (the unsaturated analog of succinic anhydride), can act as potent inhibitors of various human CA isoforms (hCA I, II, IX, and XII). nih.gov For instance, certain sulfonamide derivatives incorporating cyclic imide moieties have demonstrated inhibition constants (Ki) in the nanomolar range against these enzymes. nih.gov The investigation of this compound as a potential CA inhibitor could reveal new, non-sulfonamide-based therapeutic agents.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. who.int The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain. nih.gov Various heterocyclic compounds have been designed and synthesized as potential AChE inhibitors. who.intnih.gov For example, certain dihydropyridine (B1217469) and isoindoline-1,3-dione derivatives have shown significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. who.intnih.gov The evaluation of this compound for AChE inhibition could be a valuable endeavor, potentially leading to new molecular frameworks for the development of anti-Alzheimer's agents.

| Enzyme Target | Physiological Role | Therapeutic Relevance of Inhibition |

| Carbonic Anhydrase (CA) | Catalyzes CO2 hydration. nih.gov | Glaucoma, Edema, Epilepsy, Cancer. nih.gov |

| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine. who.int | Alzheimer's Disease, Myasthenia Gravis. nih.gov |

Implications for Drug Resistance Overcoming Strategies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. doi.org

One promising strategy to combat MDR is the use of P-gp inhibitors, also known as reversal agents, which can restore the efficacy of conventional anticancer drugs. nih.gov Research has shown that certain furan derivatives can act as potent P-gp inhibitors. doi.org In studies involving doxorubicin-resistant human breast cancer cells (MCF-7/ADR), which overexpress P-gp, specific 2,5-disubstituted furan derivatives were designed and synthesized. doi.org These compounds were found to significantly enhance the cytotoxic effect of doxorubicin. For example, one derivative containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety demonstrated a potent ability to reverse P-gp-mediated resistance. nih.govdoi.org These agents are believed to work by inhibiting the efflux function of P-gp, thereby increasing the accumulation and retention of the anticancer drug within the cancer cells. nih.gov

Given that this compound contains a core furanoid structure, it represents a scaffold with potential for development into an MDR reversal agent. Further investigation and structural modification could lead to novel compounds capable of modulating P-gp activity and overcoming resistance in cancer therapy.

Material Science Applications

Photochromic Properties of 3,4-Diaryl-substituted Maleic Anhydride Derivatives

Photochromism is a phenomenon in which a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. researchgate.net This property makes photochromic compounds highly valuable for applications in optical data storage, molecular switches, and smart materials. rsc.org

Diarylethene derivatives, including 3,4-diaryl-substituted maleic anhydrides, are a prominent class of photochromic compounds. researchgate.netrsc.org These molecules typically exist in a colorless "open-ring" form. Upon irradiation with ultraviolet (UV) light, they undergo a conrotatory 6π-electrocyclization reaction to form a colored "closed-ring" isomer. researchgate.net This process is often reversible, with the closed-ring form reverting to the open-ring form upon irradiation with visible light or, in some cases, through a thermal reaction. nih.gov

The photochromic properties are highly dependent on the molecular structure, particularly the nature of the aryl substituents. rsc.org For example, diarylmaleic anhydride derivatives containing benzene (B151609) or thiophene (B33073) groups have been shown to exhibit not only photochromism but also interesting luminescence properties, such as aggregation-induced emission (AIE). rsc.org The reversible switching between two distinct states with different optical properties allows these molecules to function as molecular switches. researchgate.net This capability has been harnessed to construct rewritable data storage systems and molecular logic gates. rsc.org The study of these maleic anhydride derivatives provides valuable insights into the design principles for photoresponsive materials based on related five-membered heterocyclic cores, including succinic anhydrides like this compound.

Polymeric and Resin Applications (as a building block or monomer)

As a substituted dihydrofuran-2,5-dione, which is a derivative of maleic anhydride, this compound possesses inherent potential as a monomer for polymerization and as a building block in the synthesis of resins. The furanone ring can undergo ring-opening polymerization, and the anhydride group is reactive towards a variety of nucleophiles, making it a candidate for creating polyesters and polyamides.

The development of bio-based epoxy resins from furan derivatives, for instance, highlights a move towards more sustainable materials. d-nb.inforesearchgate.net In this context, maleic anhydride, a structural relative of the core of this compound, is used as a curing agent for furan-based epoxies to create fully bio-based resins with enhanced adhesive properties. d-nb.inforesearchgate.net This suggests a potential role for this compound in the formulation of specialized polymers where the methoxyphenyl group could impart specific properties such as thermal stability or altered solubility.

Furthermore, research into the cationic polymerization of other furan derivatives, like 2,3-dihydrofuran (B140613) and cis, trans-2,5-dihydro-2,5-dimethoxy furan, has led to the creation of strong, biorenewable, and degradable thermoplastics. nih.govtubitak.gov.tr These studies demonstrate the versatility of the furan ring system in producing polymers with desirable mechanical and environmental properties. nih.govtubitak.gov.tr

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Potential Co-monomers/Reagents | Resulting Polymer Type | Potential Properties |

| Ring-Opening Polymerization | Diols, Diamines | Polyesters, Polyamides | Modified thermal properties, biodegradability |

| Free Radical Polymerization | Styrene (B11656), Acrylates | Copolymers | Enhanced mechanical strength, specific optical properties |

| Cationic Polymerization | --- | Homopolymers or Copolymers | Biorenewable plastics with high tensile strength |

Dispersant and Surfactant Applications (for related copolymers)

Copolymers derived from monomers containing anhydride functionalities, such as maleic anhydride, have well-established roles as dispersing agents. For example, styrene-maleic anhydride (SMA) copolymers are used in a variety of applications due to their amphiphilic nature. The anhydride units can be hydrolyzed to form carboxylic acid groups, which provide hydrophilicity, while the styrene units provide hydrophobicity.

Given its structure, copolymers of this compound could potentially function as dispersants or surfactants. The methoxyphenyl group would contribute to the hydrophobic character of the polymer backbone, while the ring-opened furanone moiety would provide a hydrophilic head. Such copolymers could be investigated for applications in stabilizing emulsions, dispersing pigments, or in the formulation of nanocomposites. Graft copolymers involving maleic anhydride and other monomers like styrene on polybutadiene (B167195) are known to be effective in polymer blends and composites, acting as compatibilizers. google.com

Emerging Research Avenues and Future Prospects

The future for this compound and its derivatives is likely to be driven by the broader interest in furan-based compounds for both material and biological applications. The 2(5H)-furanone skeleton is a recognized pharmacophore present in numerous natural products and bioactive compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. mdpi.com This opens up avenues for medicinal chemistry research into derivatives of this compound.

In materials science, the push for sustainable and bio-based polymers will continue to fuel research into monomers derived from renewable resources. Furan derivatives are at the forefront of this research. tubitak.gov.tr The synthesis of novel furan-containing compounds, such as those involving multicomponent reactions to produce complex furanones, indicates a dynamic field of chemical synthesis. mdpi.comresearchgate.net

Future research may focus on:

Synthesis of Novel Copolymers: Exploring the copolymerization of this compound with other bio-based monomers to create fully sustainable functional polymers.

Functional Materials: Investigating the optical and electronic properties of polymers incorporating the methoxyphenyl group, potentially for applications in coatings or electronic devices.

Biomedical Screening: Synthesizing a library of derivatives based on the this compound scaffold and screening them for various biological activities.

Advanced Resin Formulations: Incorporating the compound into epoxy or polyester (B1180765) resin systems to tailor properties such as adhesion, flexibility, and chemical resistance for high-performance applications. d-nb.inforesearchgate.net

常见问题

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, and what are their respective yields and limitations?

Methodological Answer: The compound can be synthesized via oxidation, reduction, or substitution reactions. For example, oxidation of precursor alcohols or ketones may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions (e.g., amidation or esterification) require careful selection of nucleophiles and catalysts. Yields vary depending on reaction conditions (e.g., solvent polarity, temperature). Limitations include side reactions due to the dihydrofuran ring’s sensitivity to harsh acidic/basic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm).

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1750–1850 cm) and ether linkages (C-O-C at ~1200 cm).

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related dihydrofuran derivatives (e.g., COD entry 2005896) .

Q. What experimental precautions are critical for handling this compound?

Methodological Answer: Due to its reactivity (e.g., susceptibility to hydrolysis in the dihydrofuran ring), store the compound in anhydrous conditions under inert gas. Use gloveboxes for moisture-sensitive reactions. Monitor reaction progress via TLC or HPLC to avoid over-oxidation/reduction .

Q. How can researchers optimize purification of this compound?

Methodological Answer: Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective. For chromatographic purification, use silica gel with gradients of ethyl acetate in hexane. Avoid prolonged exposure to acidic/basic adsorbents to prevent ring-opening side reactions .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) relevant to experimental design?

Methodological Answer: The compound has a melting point of 143–144°C and a predicted density of 1.341 g/cm. It is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, DMF). These properties guide solvent selection for reactions and crystallization .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can model reaction pathways, such as nucleophilic attacks on the carbonyl groups or ring-opening mechanisms. Transition state analysis identifies energy barriers, while molecular docking predicts interactions in catalytic systems. Integrate these with experimental validation to prioritize synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural determination?

Methodological Answer: If NMR data conflicts with crystallographic results (e.g., unexpected dihedral angles), consider dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to probe equilibrium states. Cross-validate with IR and mass spectrometry to confirm functional groups .